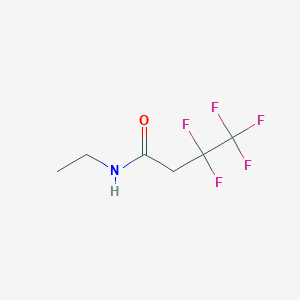

N-Ethyl-3,3,4,4,4-pentafluorobutanamide

Description

N-Ethyl-3,3,4,4,4-pentafluorobutanamide is a fluorinated amide with the molecular formula C₆H₉F₅NO. It features a butanamide backbone substituted with five fluorine atoms at the 3rd and 4th carbon positions and an ethyl group attached to the amide nitrogen.

Properties

CAS No. |

65527-69-7 |

|---|---|

Molecular Formula |

C6H8F5NO |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

N-ethyl-3,3,4,4,4-pentafluorobutanamide |

InChI |

InChI=1S/C6H8F5NO/c1-2-12-4(13)3-5(7,8)6(9,10)11/h2-3H2,1H3,(H,12,13) |

InChI Key |

XAQOMYZYYDREHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,3,4,4,4-pentafluorobutanamide typically involves the reaction of ethylamine with a fluorinated acid chloride. One common method is the reaction of ethylamine with 3,3,4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amide vs. Alcohol Derivatives

- N-Ethyl-3,3,4,4,4-pentafluorobutanamide Functional Group: Amide. The ethyl group enhances lipophilicity, making it suitable for hydrophobic coatings or drug delivery systems.

3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)

Aromatic vs. Aliphatic Substituents

- 3-Chloro-N-phenyl-phthalimide () Structure: Aromatic phthalimide with a chlorine substituent. Applications: Monomer for polyimides in high-temperature polymers. The aromatic ring and chlorine substituent enhance rigidity but reduce solubility compared to aliphatic fluorinated amides .

Fluorination Patterns and Electronic Effects

Fluorination significantly alters electronic and physical properties:

Fluorinated Polymers

- This compound: Potential monomer for polyamides or polyurethanes with enhanced flame retardancy and chemical resistance.

- 3-Chloro-N-phenyl-phthalimide : Used in high-performance polyimides for aerospace and electronics .

Pharmaceutical Intermediates

Data Tables

Table 1. Structural and Physical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.